Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with formyl and carboxylate groups under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts and solvents . The reaction conditions often include temperatures ranging from 0°C to 100°C and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity . The piperidine ring structure allows for interactions with various receptors and ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: This compound has a similar piperidine ring structure but differs in the functional groups attached.
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate: Another closely related compound with a different position of the carboxylate group.
Uniqueness
Ethyl 1-(2-formylphenyl)piperidine-3-carboxylate is unique due to its specific combination of formyl and carboxylate groups attached to the piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 1-(2-formylphenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-5-9-16(10-12)14-8-4-3-6-13(14)11-17/h3-4,6,8,11-12H,2,5,7,9-10H2,1H3 |
InChI Key |
INNRMMGNSRLNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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